molecular formula C10H16N2O3 B11891467 (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate CAS No. 158467-69-7

(3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate

Cat. No.: B11891467
CAS No.: 158467-69-7
M. Wt: 212.25 g/mol
InChI Key: LQPVJGKIEKYNEQ-FXQIFTODSA-N
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Description

(3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indolizine ring system, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the indolizine ring through cyclization reactions, followed by functional group modifications to introduce the amino and carboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for protein binding studies or as a probe for investigating cellular processes.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug development, targeting specific pathways involved in diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S,6S,8aS)-Methyl 6-amino-5-oxooctahydroindolizine-3-carboxylate include other indolizine derivatives with varying functional groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement

Properties

CAS No.

158467-69-7

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

methyl (3S,6S,8aS)-6-amino-5-oxo-2,3,6,7,8,8a-hexahydro-1H-indolizine-3-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-15-10(14)8-5-3-6-2-4-7(11)9(13)12(6)8/h6-8H,2-5,11H2,1H3/t6-,7-,8-/m0/s1

InChI Key

LQPVJGKIEKYNEQ-FXQIFTODSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]2N1C(=O)[C@H](CC2)N

Canonical SMILES

COC(=O)C1CCC2N1C(=O)C(CC2)N

Origin of Product

United States

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